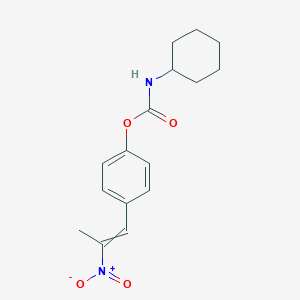
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate is a chemical compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a cyclohexylcarbamate moiety
Preparation Methods
The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine.
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form .
Chemical Reactions Analysis
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for this process are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine .
Scientific Research Applications
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and pharmacology. It may exhibit properties such as antimicrobial or anticancer activity, although specific studies are needed to confirm these effects.
Mechanism of Action
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate can be compared with other similar compounds, such as phenyl-2-nitropropene and its derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity.
Similar compounds include:
- Phenyl-2-nitropropene
- 1-Phenyl-2-nitropropane
- 4-(2-Nitroprop-1-en-1-yl)phenyl thiocyanate
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61126-41-8 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
[4-(2-nitroprop-1-enyl)phenyl] N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H20N2O4/c1-12(18(20)21)11-13-7-9-15(10-8-13)22-16(19)17-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,17,19) |
InChI Key |
CVTADRZOZVFFJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC(=O)NC2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


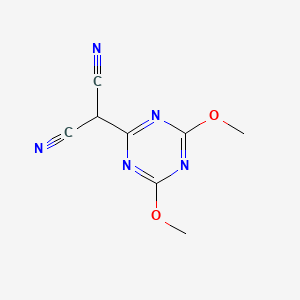
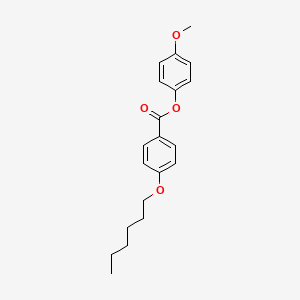

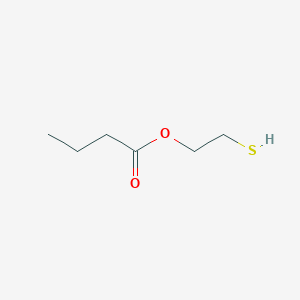

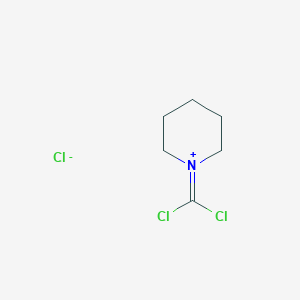

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
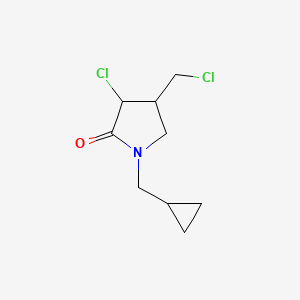
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)

